molecular formula C11H7ClN4O3 B11029889 4-Chloro-3-nitro-N-pyrimidin-2-yl-benzamide

4-Chloro-3-nitro-N-pyrimidin-2-yl-benzamide

Cat. No.: B11029889
M. Wt: 278.65 g/mol
InChI Key: PAEZCJWEBHYXPJ-UHFFFAOYSA-N
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Description

4-Chloro-3-nitro-N-pyrimidin-2-yl-benzamide is a chemical compound with the molecular formula C12H8ClN3O3 It is a derivative of benzamide, featuring a pyrimidine ring substituted with chloro and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-nitro-N-pyrimidin-2-yl-benzamide typically involves the following steps:

    Chlorination: The chloro group is introduced via chlorination reactions, often using reagents such as thionyl chloride or phosphorus pentachloride.

    Pyrimidine Ring Formation: The pyrimidine ring is constructed through cyclization reactions involving appropriate precursors like amidines or guanidines.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Types of Reactions:

    Oxidation: The nitro group can undergo reduction to form amino derivatives.

    Reduction: The chloro group can be replaced by nucleophiles in substitution reactions.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the chloro group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products:

    Amino Derivatives: Formed from the reduction of the nitro group.

    Substituted Benzamides: Formed from nucleophilic substitution reactions.

Scientific Research Applications

4-Chloro-3-nitro-N-pyrimidin-2-yl-benzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 4-Chloro-3-nitro-N-pyrimidin-2-yl-benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyrimidine ring can bind to nucleic acids or proteins, affecting their function and leading to biological effects.

Comparison with Similar Compounds

  • 4-Chloro-3-nitro-N-(pyridin-2-yl)benzamide
  • 4-Chloro-3-nitro-N-(pyridin-4-yl)benzamide

Comparison:

  • Structural Differences: The position of the pyridine or pyrimidine ring and the substituents on the benzamide core.
  • Biological Activity: Variations in biological activity due to differences in molecular interactions and binding affinities.
  • Chemical Reactivity: Differences in reactivity towards nucleophiles and electrophiles based on the electronic properties of the substituents.

Properties

Molecular Formula

C11H7ClN4O3

Molecular Weight

278.65 g/mol

IUPAC Name

4-chloro-3-nitro-N-pyrimidin-2-ylbenzamide

InChI

InChI=1S/C11H7ClN4O3/c12-8-3-2-7(6-9(8)16(18)19)10(17)15-11-13-4-1-5-14-11/h1-6H,(H,13,14,15,17)

InChI Key

PAEZCJWEBHYXPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]

solubility

>41.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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